molecular formula C18H25N5 B12233737 2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12233737
M. Wt: 311.4 g/mol
InChI Key: KTDBYQRBHDCXEY-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety attached to a trimethylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is unique due to its trimethylpyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other benzylpiperazine derivatives.

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C18H25N5/c1-15-13-17(21(2)3)20-18(19-15)23-11-9-22(10-12-23)14-16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3

InChI Key

KTDBYQRBHDCXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N(C)C

Origin of Product

United States

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